Cysteinylcysteine

Catalog No.
S524821
CAS No.
18048-87-8
M.F
C6H12N2O3S2
M. Wt
224.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cysteinylcysteine

CAS Number

18048-87-8

Product Name

Cysteinylcysteine

IUPAC Name

(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid

Molecular Formula

C6H12N2O3S2

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1

InChI Key

OABOXRPGTFRBFZ-IMJSIDKUSA-N

SMILES

C(C(C(=O)NC(CS)C(=O)O)N)S

Solubility

Soluble in DMSO

Synonyms

Cysteinylcysteine; Cys-cys;

Canonical SMILES

C(C(C(=O)NC(CS)C(=O)O)N)S

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CS)C(=O)O)N)S

Description

The exact mass of the compound Cysteinylcysteine is 224.0289 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Structure and Function Studies

Cysteinylcysteine plays a crucial role in understanding protein structure and function due to the presence of disulfide bonds. These bonds, formed between the sulfur atoms of cysteine residues, contribute significantly to protein folding and stability. Researchers utilize cysteinylcysteine to study how these disulfide bridges influence protein conformation and activity. For instance, enzymes with disulfide bonds can be manipulated by reducing or oxidizing these bridges, providing insights into their catalytic mechanisms [1].

Source

[1] Toward a Molecular Basis of Alcohol Use and Abuse (National Institutes of Health (.gov))()

Redox Biology Research

Cysteinylcysteine is a vital component in studying cellular redox biology. The thiol groups (sulfhydryl groups) present in cysteine residues can readily undergo oxidation and reduction. Cysteinylcysteine serves as a model system to understand how these thiol-disulfide exchanges regulate various cellular processes. Researchers investigate how these redox reactions influence protein function, signal transduction, and overall cellular health [2].

Source

[2] Journal of the National Cancer Institute ()

Origin

Cys-Cys can be formed during the breakdown of proteins, a process called proteolysis. It can also be produced by some bacteria, such as Mycoplasma genitalium [].

Significance

Research on Cys-Cys is ongoing, but it holds potential interest for a few reasons. The presence of two thiol groups allows it to participate in disulfide bond formation, which plays a crucial role in protein structure and function. Additionally, some studies suggest Cys-Cys might have antioxidant properties.


Molecular Structure Analysis

Cys-Cys has a relatively simple structure. The two cysteine residues are linked by a peptide bond between the carboxyl group (COOH) of one cysteine and the amino group (NH2) of the other. Both cysteine moieties possess thiol groups (SH), which can participate in various chemical interactions.

Key features:

  • Two cysteine residues linked by a peptide bond
  • Presence of two thiol groups (SH) with potential for disulfide bond formation

Chemical Reactions Analysis

Synthesis

Cys-Cys can be synthesized in a laboratory setting by coupling two cysteine molecules. This typically involves protecting the amino or carboxyl group of one cysteine and then reacting it with the free group on the other cysteine. Specific methods depend on the desired outcome [].

Decomposition

Under acidic or basic conditions, Cys-Cys can undergo hydrolysis, breaking the peptide bond and releasing the individual cysteine residues. The thiol groups can also be oxidized to form disulfide bonds with other cysteine-containing molecules.

Reactions:

  • Synthesis: Not a single, well-established method exists, but various peptide coupling techniques can be employed depending on the desired outcome [].
  • Decomposition: R-CH(COOH)-NH-CH(SH)-R’ + H2O -> R-CH(COOH)-OH + H-N-CH(SH)-R’ (Hydrolysis)
  • Disulfide bond formation: 2 R-SH -> R-S-S-R (Oxidation)
Note

Specific reaction conditions and efficiencies for Cys-Cys synthesis and decomposition are not readily available in the scientific literature.


Physical And Chemical Properties Analysis

  • Physical state: Likely a white crystalline solid at room temperature (similar to other small peptides)
  • Melting point: Not available but expected to be relatively high due to the presence of multiple hydrogen bonds
  • Boiling point: Decomposes before boiling due to its organic nature
  • Solubility: Likely soluble in water due to the presence of polar groups (amino and carboxyl)
  • Stability: Somewhat unstable due to the reactive thiol groups, which can be oxidized
  • Disulfide bond formation: The thiol groups can participate in the formation of disulfide bridges, which are crucial for protein structure and function.
  • Antioxidant activity: The thiol groups might have some capacity to scavenge free radicals, potentially contributing to antioxidant properties.

More research is needed to fully understand the specific mechanisms by which Cys-Cys acts in biological systems.

  • General: Like most peptides, it is likely to be non-

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3.4

Exact Mass

224.0289

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Cys-Cys

Dates

Modify: 2023-08-15
1: Butler M, Michael Siu KW, Hopkinson AC. Transnitrosylation products of the dipeptide cysteinyl-cysteine: an examination by tandem mass spectrometry and density functional theory. Phys Chem Chem Phys. 2016 Feb 17;18(8):6047-52. doi: 10.1039/c5cp08014b. PubMed PMID: 26841083.
2: Nartey W, Basak S, Kamariah N, Manimekalai MS, Robson S, Wagner G, Eisenhaber B, Eisenhaber F, Grüber G. NMR studies reveal a novel grab and release mechanism for efficient catalysis of the bacterial 2-Cys peroxiredoxin machinery. FEBS J. 2015 Dec;282(23):4620-38. doi: 10.1111/febs.13522. Epub 2015 Oct 16. PubMed PMID: 26402142.
3: Yasuda D, Imura Y, Ishii S, Shimizu T, Nakamura M. The atypical N-glycosylation motif, Asn-Cys-Cys, in human GPR109A is required for normal cell surface expression and intracellular signaling. FASEB J. 2015 Jun;29(6):2412-22. doi: 10.1096/fj.14-267096. Epub 2015 Feb 17. PubMed PMID: 25690651; PubMed Central PMCID: PMC4447229.
4: Alexander SC, Schepartz A. Interactions of AsCy3 with cysteine-rich peptides. Org Lett. 2014 Jul 18;16(14):3824-7. doi: 10.1021/ol501721j. Epub 2014 Jul 7. PubMed PMID: 24999741; PubMed Central PMCID: PMC4334252.
5: Paul-Pont I, Gonzalez P, Montero N, de Montaudouin X, Baudrimont M. Cloning, characterization and gene expression of a metallothionein isoform in the edible cockle Cerastoderma edule after cadmium or mercury exposure. Ecotoxicol Environ Saf. 2012 Jan;75(1):119-26. doi: 10.1016/j.ecoenv.2011.08.025. Epub 2011 Sep 29. PubMed PMID: 21963253.
6: Lee J, Culyba EK, Powers ET, Kelly JW. Amyloid-β forms fibrils by nucleated conformational conversion of oligomers. Nat Chem Biol. 2011 Jul 31;7(9):602-9. doi: 10.1038/nchembio.624. PubMed PMID: 21804535; PubMed Central PMCID: PMC3158298.
7: Roth AF, Papanayotou I, Davis NG. The yeast kinase Yck2 has a tripartite palmitoylation signal. Mol Biol Cell. 2011 Aug 1;22(15):2702-15. doi: 10.1091/mbc.E11-02-0115. Epub 2011 Jun 8. PubMed PMID: 21653825; PubMed Central PMCID: PMC3145546.
8: Rowinska-Zyrek M, Witkowska D, Bielinska S, Kamysz W, Kozlowski H. The -Cys-Cys- motif in Helicobacter pylori's Hpn and HspA proteins is an essential anchoring site for metal ions. Dalton Trans. 2011 May 28;40(20):5604-10. doi: 10.1039/c1dt10187k. Epub 2011 Apr 18. PubMed PMID: 21503353.
9: Khakshoor O, Nowick JS. Use of disulfide "staples" to stabilize beta-sheet quaternary structure. Org Lett. 2009 Jul 16;11(14):3000-3. doi: 10.1021/ol901015a. PubMed PMID: 19534505; PubMed Central PMCID: PMC2726807.
10: Zimmermann J, Kühne R, Sylvester M, Freund C. Redox-regulated conformational changes in an SH3 domain. Biochemistry. 2007 Jun 12;46(23):6971-7. Epub 2007 May 19. PubMed PMID: 17511475.
11: Chauhan U, Assad R, Peterkofsky B. Cysteinyl-cysteine and the microsomal protein from which it is derived act as reducing cofactor for prolyl hydroxylase. Biochem Biophys Res Commun. 1985 Aug 30;131(1):277-83. PubMed PMID: 2994651.

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